molecular formula C20H27N3S B2555806 1-cyclohexyl-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiourea CAS No. 852140-17-1

1-cyclohexyl-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiourea

Cat. No.: B2555806
CAS No.: 852140-17-1
M. Wt: 341.52
InChI Key: OSWBJEHZSAJRKS-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiourea is a thiourea derivative featuring a cyclohexyl group and a tetrahydrocarbazole-based substituent. Thioureas are characterized by the functional group R¹R²N–C(=S)–NR³R⁴, where the sulfur atom and hydrogen-bonding capacity of the N–H groups contribute to their chemical and biological properties.

Properties

IUPAC Name

1-cyclohexyl-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3S/c24-20(22-15-6-2-1-3-7-15)21-13-14-10-11-19-17(12-14)16-8-4-5-9-18(16)23-19/h10-12,15,23H,1-9,13H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWBJEHZSAJRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NCC2=CC3=C(C=C2)NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiourea typically involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole with cyclohexyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The cyclohexyl and tetrahydrocarbazole moieties can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Applications

1-Cyclohexyl-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiourea has been identified as a potential CRTH2 receptor antagonist . This receptor is involved in the pathophysiology of several allergic and inflammatory conditions. The compound's ability to block the binding of prostaglandin D2 (PGD2) to CRTH2 makes it a candidate for treating various prostaglandin-mediated diseases , including:

  • Chronic Allergic Conditions : Such as asthma, allergic rhinitis, and dermatitis.
  • Inflammatory Disorders : Including rheumatoid arthritis and inflammatory bowel disease.
  • Other Conditions : Such as conjunctivitis and systemic mast cell disorders .

Synthesis and Characterization

The synthesis of 1-cyclohexyl-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiourea typically involves:

  • Formation of Thiourea Linkage : Reacting cyclohexyl isothiocyanate with 2,3,4,9-tetrahydrocarbazole derivatives.
  • Purification : Using crystallization or chromatography techniques to isolate the desired product.

The characterization of this compound can be performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
ThioureaBasic thiourea structureCommonly used in various chemical syntheses
1-(Cyclohexyl)thioureaCyclohexyl group attached directly to thioureaFocused on different biological activities
CarbamazepineTetrahydrocarbazole derivativePrimarily used as an anticonvulsant

This table highlights the unique structural features of 1-cyclohexyl-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiourea while demonstrating varied biological activities and applications .

Case Studies and Research Findings

Recent studies have indicated that thiourea derivatives possess significant biological activity. For instance:

  • Antimicrobial Activity : A study demonstrated that certain thiourea derivatives showed moderate antibacterial activity against gram-positive bacteria compared to standard antibiotics like ciprofloxacin .
  • Anti-inflammatory Potential : Research has shown that thioureas can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .

These findings suggest that 1-cyclohexyl-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiourea may also exhibit similar therapeutic effects.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiourea is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

    Receptor Binding: It may bind to certain receptors, modulating their activity and leading to biological effects.

    Signal Transduction: The compound could interfere with signal transduction pathways, affecting cellular processes.

Comparison with Similar Compounds

Substituent Effects and Conformational Analysis

Cyclohexyl vs. Aryl/Alkyl Groups :
Compared to simpler thioureas like N,N'-diphenylthiourea, the cyclohexyl group in the target compound introduces distinct steric and conformational dynamics. Cyclohexyl puckering (quantified via Cremer-Pople parameters ) may influence molecular packing and solubility. For example, cyclohexyl-thioureas often exhibit improved lipophilicity over aryl analogs, enhancing membrane permeability in bioactive compounds.

Tetrahydrocarbazole vs. Aromatic Systems: The tetrahydrocarbazole moiety distinguishes this compound from fully aromatic carbazole derivatives (e.g., 6-methoxy-2,3,4,9-tetrahydroxy-1H-carbazol-1-one, reported in ). In contrast, fully aromatic carbazoles exhibit stronger intermolecular interactions, as seen in their crystallographic packing .

Spectroscopic and Crystallographic Characterization

IR Spectroscopy: Thiourea derivatives exhibit characteristic N–H stretches (3200–3400 cm⁻¹) and C=S vibrations (1250–1350 cm⁻¹). While notes IR bands at 1692–1735 cm⁻¹ for thiazoles (C=O stretches), the target compound’s spectrum would lack such peaks, aiding differentiation from carbonyl-containing analogs .

Crystallography :
The compound’s structure could be resolved using SHELX or ORTEP-3 (), tools widely employed for small-molecule refinement. Hydrogen-bonding patterns, critical for crystal packing, may resemble those observed in supramolecular thiourea assemblies, where N–H···S and N–H···π interactions dominate .

Data Table: Key Comparisons

Parameter Target Compound N,N'-Diphenylthiourea 6-Methoxy-tetrahydrocarbazol-1-one ()
Core Structure Thiourea with cyclohexyl and tetrahydrocarbazole-methyl Thiourea with phenyl groups Oxadiazole-carbazole hybrid
Key Functional Groups –NH–C(=S)–NH–, cyclohexyl, tetrahydrocarbazole –NH–C(=S)–NH–, phenyl Methoxy, oxadiazole, carbazole
Synthetic Yield Not reported; inferred to be moderate due to steric hindrance ~70–85% (literature) Not explicitly reported
IR Features N–H: ~3300 cm⁻¹; C=S: ~1280 cm⁻¹ N–H: ~3250 cm⁻¹; C=S: ~1300 cm⁻¹ C=O: ~1700 cm⁻¹ (absent in thiourea)
Crystallographic Tools SHELX, ORTEP-3 (inferred from ) SHELX (common for small molecules) Single-crystal X-ray diffraction
Bioactivity Hypothesized: Potential CNS activity due to carbazole moiety Known: Antimicrobial, kinase inhibition Not reported

Biological Activity

1-Cyclohexyl-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiourea is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexyl group linked to a thiourea moiety and a tetrahydrocarbazole derivative. Its molecular formula is C18H24N2S, with a molecular weight of 316.46 g/mol. The unique structure contributes to its biological properties.

1-Cyclohexyl-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiourea exhibits several mechanisms that contribute to its biological activity:

  • CRTH2 Receptor Antagonism : This compound has been identified as an antagonist for the CRTH2 receptor, which is implicated in various inflammatory processes. By blocking this receptor, the compound may help in treating conditions associated with Th2 cell activation, such as asthma and allergic responses .
  • Acetylcholinesterase Inhibition : Preliminary studies suggest that compounds related to thiourea derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the pathophysiology of Alzheimer's disease. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive functions .

Biological Activity and Therapeutic Applications

Research indicates that 1-cyclohexyl-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiourea may have applications in treating neurodegenerative diseases and inflammatory conditions.

Table 1: Summary of Biological Activities

Activity Mechanism Therapeutic Potential
CRTH2 Receptor AntagonismInhibition of Th2 cell-mediated inflammationAsthma, Allergies
AChE/BChE InhibitionIncreased acetylcholine levelsAlzheimer's Disease
Neuroprotective EffectsReduction of oxidative stressNeurodegenerative Diseases

Case Studies

Recent studies have highlighted the efficacy of related compounds in preclinical models:

  • Neuroprotective Effects : A study demonstrated that derivatives similar to 1-cyclohexyl-3-thiourea showed significant neuroprotective effects against oxidative stress in neuronal cell cultures. The results indicated a reduction in cell death and improved survival rates under stress conditions .
  • Inflammation Models : In vivo experiments using animal models of asthma revealed that CRTH2 antagonists significantly reduced airway hyperresponsiveness and eosinophilic inflammation. This suggests a promising role for this class of compounds in managing allergic diseases .

Q & A

Q. Table 1. Comparative Reactivity of Thiourea Derivatives

DerivativeReactionMajor ProductYield (%)Reference
Allyl-cyclohexyl thioureaOxidation (H₂O₂)Sulfoxide72
Quinolinyl thioureaReduction (LiAlH₄)Thioamide58

Q. Table 2. Hydrogen-Bond Parameters from X-ray Studies

Donor-AcceptorDistance (Å)Angle (°)Motif
N–H···S2.85158R₂²(8)
N–H···N2.92145C(6)

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